molecular formula C13H20N2O2 B1397285 Ethyl 3-amino-4-(isobutylamino)benzoate CAS No. 1220029-96-8

Ethyl 3-amino-4-(isobutylamino)benzoate

Cat. No. B1397285
M. Wt: 236.31 g/mol
InChI Key: CFFANIUCOVUQFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), have been synthesized by the coupling reaction and characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . In another research, a total of 16 compounds were designed and synthesized. Three steps were used in the synthesis of the new target compounds, namely, alkylation, esterification and alkylation .


Molecular Structure Analysis

The molecular structure of Ethyl 3-Amino-4-(Isobutylamino)Benzoate is represented by the formula C14H20N2O2. The InChI code for a similar compound, ethyl 3-amino-4-(ethylamino)benzoate, is 1S/C11H16N2O2/c1-3-13-10-6-5-8(7-9(10)12)11(14)15-4-2/h5-7,13H,3-4,12H2,1-2H3 .

Scientific Research Applications

Pharmacological Characterization

Ethyl 3-amino-4-(isobutylamino)benzoate and its derivatives have been studied for their pharmacological properties. One compound, SAR150640, was characterized as a potent and selective β3-adrenoceptor agonist, explored for treating preterm labor. It displayed high affinity for β3-adrenoceptors and significantly inhibited spontaneous contractions in human near-term myometrial strips and uterine contractions in cynomolgus monkeys, without affecting heart rate or blood pressure (Croci et al., 2007).

Molecular Structures and Synthesis

The molecular structure of ethyl 3-amino-4-(isobutylamino)benzoate derivatives has been examined, revealing intricate hydrogen-bonded supramolecular structures. Studies have explored the synthesis and chemical properties of these compounds, focusing on their potential industrial applications and the establishment of efficient synthesis methodologies (Portilla et al., 2007), (Qiao-yun, 2012).

Optical and Nonlinear Properties

Researchers have synthesized derivatives of ethyl 3-amino-4-(isobutylamino)benzoate and analyzed their optical and nonlinear properties. Two specific compounds, EHB and ENB, were identified with promising optical limiting properties, making them potential candidates for applications like optical limiters (Abdullmajed et al., 2021).

Antimicrobial and Anti-inflammatory Agents

Ethyl 3-amino-4-(isobutylamino)benzoate derivatives have also been synthesized and tested for antimicrobial and anti-inflammatory activities. Some compounds showed promising biological activity, indicating potential use in pharmaceutical applications (Narayana et al., 2006), (Chen et al., 2008).

properties

IUPAC Name

ethyl 3-amino-4-(2-methylpropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-17-13(16)10-5-6-12(11(14)7-10)15-8-9(2)3/h5-7,9,15H,4,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFANIUCOVUQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(isobutylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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